molecular formula C5H3F2NO2S B1525846 5-Fluoropyridine-2-sulfonyl fluoride CAS No. 1210867-93-8

5-Fluoropyridine-2-sulfonyl fluoride

Cat. No.: B1525846
CAS No.: 1210867-93-8
M. Wt: 179.15 g/mol
InChI Key: IJSBTEIQGWQQPM-UHFFFAOYSA-N
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Description

5-Fluoropyridine-2-sulfonyl fluoride (CAS 1210867-93-8) is a chemical compound with the molecular formula C5H3F2NO2S and a molecular weight of 179.15 g/mol . Its structure features a pyridine ring substituted with a fluorine atom at the 5-position and a sulfonyl fluoride group at the 2-position . This configuration creates a molecule with distinctive electronic properties and a highly electrophilic sulfonyl fluoride group, enabling it to act as a versatile reagent in synthetic and medicinal chemistry . This compound is primarily valued in scientific research for its role as a covalent inhibitor in chemical biology and drug discovery . The sulfonyl fluoride group allows it to selectively form stable covalent bonds with nucleophilic residues in proteins, such as serines, threonines, and cysteines . This mechanism is instrumental for mapping enzyme active sites, studying protein-protein interactions, and developing targeted covalent inhibitors for therapeutic applications . The electronic influence of the 5-fluorine atom on the pyridine ring further modulates its reactivity and potential interactions with biological targets . As a building block, this compound is used in the synthesis of various biologically active compounds, allowing researchers to probe multiple biochemical pathways . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Safety Information: This compound is classified as hazardous and carries the GHS Signal Word "Danger" . It poses severe hazards, including causing severe skin burns and eye damage (H314) . Appropriate personal protective equipment should be worn, and the material should be handled only in a well-ventilated environment .

Properties

IUPAC Name

5-fluoropyridine-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSBTEIQGWQQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoropyridine-2-sulfonyl fluoride is a compound of significant interest in the fields of medicinal chemistry and chemical biology. Its unique structural features and reactivity profile make it a valuable tool for probing biological systems and developing therapeutics. This article delves into the biological activity of this compound, including its mechanism of action, applications in drug development, and relevant case studies.

Molecular Formula : C5_5H3_3F2_2NO2_2S
Molecular Weight : 179.15 g/mol
Purity : Typically ≥ 95%

This compound acts primarily as a covalent inhibitor , targeting specific amino acid residues in proteins, notably serines, threonines, and cysteines. The presence of the sulfonyl fluoride group enhances its electrophilicity, allowing it to form stable covalent bonds with nucleophilic sites on enzymes and other proteins. This property is particularly useful in the development of chemical probes for studying enzyme activity and protein interactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : It has been shown to selectively inhibit various enzymes by modifying their active sites, which is critical in understanding metabolic pathways and disease mechanisms.
  • Covalent Modification : The compound can covalently modify reactive residues in proteins, making it a valuable tool for mapping enzyme binding sites and studying protein-protein interactions.
  • Therapeutic Potential : Due to its ability to modulate enzyme activities, it has potential applications in drug development, particularly for diseases where enzyme dysregulation is a factor.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionCovalent modification of serine residues leading to inhibition
Chemical ProbingUsed to map enzyme active sites and study protein interactions
Therapeutic DevelopmentPotential use in developing drugs targeting specific metabolic pathways

Notable Research Findings

  • Sulfonyl Fluoride Probes : Research indicates that sulfonyl fluorides like this compound are effective as chemical probes due to their stability and reactivity. They can selectively modify enzymes involved in critical biochemical pathways, thus providing insights into their functions and interactions .
  • Inhibition Studies : A study demonstrated that derivatives of fluorinated pyridines exhibited potent inhibition against L1210 mouse leukemia cells with IC50_{50} values in the nanomolar range. This suggests that compounds like this compound could be developed into effective anticancer agents .
  • Target Identification : The compound has been utilized in identifying targets within complex biological systems, aiding in the understanding of disease mechanisms at a molecular level .

Scientific Research Applications

5-Fluoropyridine-2-sulfonyl fluoride is a chemical compound with a molecular formula of C5H3F2NO2SC_5H_3F_2NO_2S and a molecular weight of 179.15 g/mol. It features a pyridine ring with a sulfonyl fluoride group at the 2-position and a fluorine atom at the 5-position. This compound is valuable in organic synthesis and medicinal chemistry because of its electrophilic properties, which allow it to participate in various chemical transformations.

Methods of Application

Direct fluorosulfonylation with fluorosulfonyl radicals is a concise and efficient approach for producing sulfonyl fluorides. The Baltz-Schiemann reaction is applied for the synthesis of 2-amino-5-fluoropyridine.

Results or Outcomes

The use of this compound in organic synthesis has led to the production of diverse functionalized sulfonyl fluorides. The synthesis results in the production of 2-amino-5-fluoropyridine.

Specific Applications

  • Organic Synthesis: this compound is employed as a building block in synthesizing complex molecules. Its unique structure, featuring both a fluorine atom and a sulfonyl fluoride group, imparts distinct electrophilic properties, making it useful in targeted organic synthesis.
  • Medicinal Chemistry: The compound is utilized in developing new therapeutic agents. Its ability to undergo chemical transformations, primarily due to the reactivity of the sulfonyl fluoride moiety, makes it a valuable intermediate.
  • Chemical Biology: this compound is used as a chemical probe to study biological systems. Sulfonyl fluorides like this compound are effective as chemical probes due to their stability and reactivity. They can selectively modify enzymes involved in critical biochemical pathways, providing insights into their functions and interactions.
  • Synthesis of Sulfonyl Fluorides : It has found widespread applications in organic synthesis, chemical biology, drug discovery and materials science .

Notable Research Findings

  • Enzyme Inhibition: this compound can selectively inhibit various enzymes by modifying their active sites, which is critical in understanding metabolic pathways and disease mechanisms.
  • Covalent Modification: The compound can covalently modify reactive residues in proteins, making it a valuable tool for mapping enzyme binding sites and studying protein-protein interactions.
  • Therapeutic Potential: Due to its ability to modulate enzyme activities, it has potential applications in drug development, particularly for diseases where enzyme dysregulation is a factor. Research indicates that sulfonyl fluorides like this compound are effective as chemical probes due to their stability and reactivity.
  • Inhibition Studies : Derivatives of fluorinated pyridines exhibited potent inhibition against L1210 mouse leukemia cells with IC values in the nanomolar range. This suggests that compounds like this compound could be developed into effective anticancer agents.
  • Target Identification : The compound has been utilized in identifying targets within complex biological systems, aiding in the understanding of disease mechanisms at a molecular level.

Comparison with Similar Compounds

5-Fluoropyridine-2-sulfonyl chloride (CAS 1060802-47-2)

  • Reactivity : Sulfonyl chlorides are more reactive than sulfonyl fluorides due to the higher electrophilicity of the chlorine atom. However, they are prone to hydrolysis, limiting their shelf life and utility in aqueous environments. In contrast, 5-Fluoropyridine-2-sulfonyl fluoride’s slower hydrolysis makes it preferable for prolonged reactions .

Benzene-Based Sulfonyl Chlorides

  • 2,4-Difluorobenzene-1-sulfonyl chloride (CAS 13918-92-8) and 3,5-Difluorobenzene-1-sulfonyl chloride (CAS 210532-25-5): These compounds feature a benzene core with multiple fluorine substituents. The electron-withdrawing effects of fluorine atoms enhance the sulfonyl group’s reactivity.

Trifluoromethyl-Substituted Analogs

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS Discontinued)

  • Substituent Effects: The trifluoromethyl group is bulkier and more electronegative than a single fluorine atom. This increases steric hindrance and electron withdrawal, which may reduce nucleophilic attack rates compared to this compound. However, the discontinued status of this compound () suggests synthetic or stability issues, highlighting the practical advantages of the monofluorinated derivative .

Other Pyridine Derivatives

2-Fluoro-5-(methylthio)pyridine (CAS 1037764-83-2)

  • The methylthio group is electron-donating, contrasting with the electron-withdrawing sulfonyl fluoride group. Such differences underscore the tunability of pyridine-based compounds for specific applications .

Key Research Findings and Gaps

  • Stability : Sulfonyl fluorides generally exhibit superior thermal and hydrolytic stability over chlorides, a critical factor in industrial applications. However, direct comparative studies between this compound and its analogs are absent in the provided evidence.
  • Further research into optimized synthesis routes is needed.

Preparation Methods

Preparation of Fluoropyridine Precursors via Improved Blaz-Schiemann Reaction

A patented industrially viable approach involves the synthesis of fluoropyridine derivatives by an improved Blaz-Schiemann reaction starting from aminopyridines, such as 2-amino-6-picoline or related compounds. The process includes:

  • Bromination of aminopyridines under controlled conditions using sodium bromide and sodium bromate in acidic medium.
  • Diazotization and fluorination via reaction with sodium nitrite in anhydrous hydrogen fluoride at low temperatures (-78 °C to 70 °C).
  • Extraction and purification steps to isolate fluoropyridine derivatives with high yields (~85%).

This method is characterized by mild reaction conditions, scalability, and relatively high overall yields (around 76-79%) for fluorinated picoline derivatives, which are key intermediates for further sulfonylation steps.

Table 1: Typical Reaction Conditions and Yields for Fluoropyridine Synthesis

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Bromination NaBr, NaBrO3, H2SO4, acetonitrile 0 to 25 90-93 Controlled addition, ice bath
Diazotization & Fluorination NaNO2, Anhydrous HF, -78 to 70 -78 to 70 85-87 Slow temperature ramping
Extraction & Purification Dichloromethane, NaHCO3, drying agents Room temp - Recrystallization with solvents

Electrochemical Oxidative Fluorosulfonylation of Thiols/Disulfides

A recent environmentally friendly method involves the direct electrochemical oxidation of thiols or disulfides to sulfonyl fluorides using potassium fluoride (KF) as the fluorine source. This approach offers a mild, green alternative to classical fluorination methods, avoiding harsh reagents and conditions.

Key features include:

  • Use of inexpensive KF and graphite/stainless steel electrodes.
  • Biphasic reaction mixture with acetonitrile and aqueous HCl.
  • Addition of pyridine as an electron mediator or phase transfer catalyst.
  • Radical intermediates formed during anodic oxidation facilitate sulfonyl fluoride formation.
  • The process yields sulfonyl fluorides in good isolated yields (~74%) and minimal byproducts (mainly NaCl and KCl).

This method is notable for its scalability and environmental compatibility, making it suitable for industrial applications.

Stepwise and One-Pot Green Protocols for Sulfonyl Fluoride Synthesis

Further advancements have introduced two efficient protocols for sulfonyl fluoride synthesis from stable substrates such as disulfides or thiols:

  • Stepwise method: Sequential oxidation and fluorination steps using potassium fluoride and sodium hypochlorite pentahydrate (NaOCl·5H2O) as a green oxidant.
  • One-pot process: Combining oxidation and fluorination in a single reactor, minimizing waste and reaction time.

These protocols operate at ambient temperature, demonstrate gram-scale synthesis feasibility, and improve upon traditional methods that rely on corrosive reagents like potassium bifluoride (KHF2). They also avoid the instability issues of sulfonyl chlorides, common intermediates in classical routes.

Specific Considerations for 5-Fluoropyridine-2-sulfonyl Fluoride

Although direct literature specifically detailing the sulfonyl fluoride installation on 5-fluoropyridine-2-position is limited, the general methodology can be inferred:

  • Starting from 5-fluoropyridine-2-thiol or disulfide derivatives prepared via the above fluorination routes.
  • Application of electrochemical oxidative fluorosulfonylation or green oxidation/fluorination protocols to install the sulfonyl fluoride group.
  • Purification by recrystallization or chromatography to isolate the target compound.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Yield (%) Reference
Improved Blaz-Schiemann Reaction Aminopyridines (e.g., 2-amino-6-picoline) NaBr, NaBrO3, NaNO2, Anhydrous HF, Acetonitrile Mild, scalable, high yield ~76-79
Electrochemical Oxidation Thiols/Disulfides KF, Pyridine, Graphite/SS electrodes, CH3CN/HCl Green, mild, cost-effective, scalable ~74
Stepwise/One-pot Green Protocols Disulfides/Thiols KF, NaOCl·5H2O, Ambient temperature Environmentally friendly, gram-scale ready High (varies)

Research Findings and Notes

  • The improved Blaz-Schiemann method enables fluorination at specific pyridine positions with excellent selectivity and yield, suitable for industrial production.
  • Electrochemical methods provide a radical-mediated pathway, avoiding hazardous reagents and improving sustainability.
  • Green protocols using NaOCl·5H2O and KF offer practical and scalable routes, with minimal environmental impact.
  • The sulfonyl fluoride group is sensitive; thus, mild conditions and careful purification are critical.
  • The combination of fluorination and sulfonylation steps can be optimized for overall yield and purity depending on the target application.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 5-Fluoropyridine-2-sulfonyl fluoride relevant to experimental design?

  • Answer: The compound features a pyridine ring substituted with a fluorine atom at position 5 and a sulfonyl fluoride group at position 2. Key properties include:

  • Molecular formula: C₅H₃F₂NO₂S.
  • Reactivity: The sulfonyl fluoride group is electrophilic, enabling nucleophilic substitution reactions (e.g., with amines or thiols).
  • Stability: Sensitive to hydrolysis; store under anhydrous conditions at 2–8°C in inert atmospheres.
  • Analytical data: Characterize via ¹⁹F NMR (δ ~ -40 ppm for sulfonyl fluoride) and IR (stretching frequencies ~1370 cm⁻¹ for S=O bonds) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer:

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • First aid: In case of skin contact, rinse immediately with water for 15 minutes; for eye exposure, use eyewash stations .
  • Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer: A typical synthesis involves:

Sulfonation: React 5-fluoropyridine with chlorosulfonic acid to form 5-fluoropyridine-2-sulfonic acid.

Fluorination: Treat the intermediate with excess hydrogen fluoride (HF) or fluorinating agents like DAST (diethylaminosulfur trifluoride).

  • Key considerations: Use moisture-free conditions and monitor reaction progress via TLC or HPLC. Yields are optimized at low temperatures (-10°C to 0°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for sulfonyl fluorides like this compound?

  • Answer:

  • Reproducibility checks: Validate experimental conditions (e.g., purity of starting materials, solvent quality, moisture levels).
  • Advanced characterization: Use X-ray crystallography to confirm structure and DSC/TGA to assess thermal stability.
  • Comparative studies: Benchmark against structurally analogous compounds (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine) to identify substituent effects .

Q. What methodologies are effective for analyzing trace impurities or decomposition products in this compound?

  • Answer:

  • LC-MS: Detect hydrolyzed byproducts (e.g., sulfonic acids) with reverse-phase columns and electrospray ionization.
  • ¹⁹F NMR: Monitor fluorine environments to identify degradation (e.g., loss of sulfonyl fluoride signals).
  • Karl Fischer titration: Quantify residual moisture to correlate with stability .

Q. How can reaction conditions be optimized for this compound in Suzuki-Miyaura cross-coupling or click chemistry applications?

  • Answer:

  • Catalyst selection: Use Pd(PPh₃)₄ for aryl boronic acid couplings or Cu(I) catalysts for azide-alkyne cycloadditions.
  • Solvent systems: Anhydrous THF or DMF improves solubility and reaction efficiency.
  • Temperature control: Microwave-assisted synthesis at 80–100°C reduces reaction time while maintaining selectivity .

Q. What strategies mitigate bioaccumulation or environmental risks during disposal of this compound?

  • Answer:

  • Hydrolysis: Neutralize with aqueous NaOH to convert sulfonyl fluoride to less reactive sulfonate.
  • Waste segregation: Store in labeled containers for incineration by licensed facilities.
  • Ecotoxicity assessment: Use in silico tools (e.g., EPI Suite) to predict biodegradability and bioaccumulation potential .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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